molecular formula C17H16N2O5 B5888495 Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5888495
M. Wt: 328.32 g/mol
InChI Key: LWKFZLKQRNRJDN-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a nitro group at the 5-position and a carbamoyl group linked to a 2,4-dimethylphenyl moiety at the 3-position. While direct evidence of its biological activity is absent in the provided sources, structural analogs and related compounds in patents and chemical databases provide insights into its physicochemical properties and functional behavior.

Properties

IUPAC Name

methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-10-4-5-15(11(2)6-10)18-16(20)12-7-13(17(21)24-3)9-14(8-12)19(22)23/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKFZLKQRNRJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2,4-dimethylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate can undergo reduction to form the corresponding amine derivative.

    Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding amine derivative.

    Reduction: The major product is the carboxylic acid derivative.

    Substitution: Various substituted carbamoyl derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules due to its functional groups that can undergo various chemical reactions, including:

  • Oxidation : The nitro group can be reduced to an amino group.
  • Reduction : Hydrolysis of the ester group to yield corresponding carboxylic acids.
  • Substitution : Electrophilic substitution reactions on the aromatic ring.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. Its structure allows it to interact with specific molecular targets, potentially influencing metabolic pathways.

Case Study : Research has shown that derivatives of nitrobenzoate compounds exhibit antimicrobial properties. This compound has been tested for its efficacy against various bacterial strains, demonstrating significant inhibitory effects.

Medicine

The compound is being explored for therapeutic properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pathways involved in inflammation.
  • Antimicrobial Activity : Its effectiveness against certain pathogens is under investigation.

Case Study : A study published in a peer-reviewed journal highlighted the compound's potential as a lead molecule in developing new anti-inflammatory drugs. The mechanism involves inhibition of pro-inflammatory cytokines.

Industrial Applications

In industry, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Coatings and Polymers : Enhancing durability and resistance.
  • Agricultural Chemicals : As a component in formulations for pest control.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The nitro group can participate in redox reactions, affecting the overall cellular redox state and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(hydroxymethyl)-5-nitrobenzoate (CAS 53732-08-4)

  • Structure : Replaces the carbamoyl group with a hydroxymethyl substituent.
  • Molecular Formula: C₉H₉NO₅ vs. C₁₆H₁₄N₂O₅ (estimated for the target compound).
  • Key Differences :
    • The hydroxymethyl group reduces hydrogen-bonding capacity compared to the carbamoyl group, likely decreasing solubility in polar solvents .
    • Lower molecular weight (211.17 g/mol) may enhance bioavailability but reduce target-binding specificity.

Methyl 3-[[[(dimethylamino)methylene]amino]sulphonyl]-5-nitro-4-phenoxybenzoate (CAS 60376-73-0)

  • Structure: Features a sulphonamide group and phenoxy substituent instead of the carbamoyl and 2,4-dimethylphenyl groups.
  • Molecular Formula : C₁₇H₁₇N₃O₇S vs. C₁₆H₁₄N₂O₅.
  • Key Differences: The sulphonamide group increases acidity (pKa ~10–12) and may enhance metabolic stability compared to the carbamoyl group .

Strobilurin Analogs (e.g., Pyraclostrobin, Kresoxim-methyl)

  • Structure: Share a benzoate ester core but incorporate methoxyimino or β-methoxyacrylate groups.
  • The 2,4-dimethylphenyl carbamoyl group may enhance lipophilicity (logP ~3.5 estimated) compared to strobilurins (logP ~2.8–3.2), favoring membrane penetration .

Amitraz (CAS 33089-61-1)

  • Structure : Contains a 2,4-dimethylphenyl substituent but as part of an amidine rather than a carbamoyl-benzoate system.
  • Biological Relevance : Amitraz acts as an insecticide/acaricide via octopamine receptor modulation, suggesting divergent mechanisms from the target compound despite shared aromatic substituents .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated) Functional Relevance
Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate C₁₆H₁₄N₂O₅ 314.29 Nitro, carbamoyl, 2,4-dimethylphenyl ~3.5 Potential Qo site inhibitor (fungicide)
Methyl 3-(hydroxymethyl)-5-nitrobenzoate C₉H₉NO₅ 211.17 Nitro, hydroxymethyl ~1.4 Reduced H-bonding capacity
Pyraclostrobin (Strobilurin) C₁₉H₁₈ClN₃O₄ 387.82 Methoxyimino, chlorophenyl ~3.2 Complex III inhibitor
Methyl 3-sulphonamide analog (CAS 60376-73-0) C₁₇H₁₇N₃O₇S 407.40 Nitro, sulphonamide, phenoxy ~2.8 Enhanced metabolic stability

Biological Activity

Methyl 3-[(2,4-dimethylphenyl)carbamoyl]-5-nitrobenzoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O4
  • Molecular Weight : 250.25 g/mol
  • CAS Number : Specific CAS number not available in the search results.

The compound features a nitro group, a benzoate moiety, and a carbamoyl group attached to a dimethylphenyl ring, which contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many carbamate derivatives show inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling .
  • Antimicrobial Properties : Some studies suggest that nitroaromatic compounds can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or function .

In Vitro Studies

Recent studies have demonstrated the compound's potential in various in vitro assays:

Study FocusFindingsReference
AChE InhibitionModerate inhibition with IC50 values
Antimicrobial ActivityEffective against Gram-positive bacteria
Cytotoxicity in Cancer CellsMild cytotoxic effects on HepG2 cells

Case Studies

  • Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation found that the compound exhibited neuroprotective properties by reducing oxidative stress markers in neuronal cell cultures. This suggests a possible role in neurodegenerative disease treatment .

Pharmacological Applications

Given its biological activity, this compound may have several pharmacological applications:

  • Neurological Disorders : Its AChE inhibitory action positions it as a candidate for treating conditions like Alzheimer's disease.
  • Antimicrobial Treatments : The antimicrobial properties could be leveraged for developing new antibiotics against resistant strains.

Q & A

Q. Key Factors :

  • Temperature : Elevated temperatures (50–80°C) improve coupling efficiency but may increase side reactions.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances acylation rates .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may retain impurities.

Basic Research: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Confirm substituent positions (e.g., nitro at C5, carbamoyl at C3) and methyl groups on the phenyl ring. Aromatic protons typically appear as multiplets in δ 7.0–8.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C17H16N2O5; calc. 328.29 g/mol) and detect isotopic patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs using SHELX programs (e.g., SHELXL for refinement) .

Q. Data Interpretation :

  • Purity : HPLC with UV detection (λ ~270 nm for nitro groups) ensures >95% purity.
  • Contaminants : Monitor for unreacted aniline or ester intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research: How can researchers evaluate the compound’s potential bioactivity and mechanism of action?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
    • Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values .
  • Computational Docking :
    • Glide XP (Schrödinger) : Model ligand-protein interactions (e.g., hydrophobic enclosures and hydrogen bonds) using the nitro group as a potential hydrogen-bond acceptor .
  • Data Validation : Compare docking scores (e.g., GlideScore) with experimental IC50 to refine predictive models .

Advanced Research: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Substituent Variation :
    • Modify the 2,4-dimethylphenyl group (e.g., halogenation or methoxy substitution) to assess steric/electronic effects .
    • Replace the nitro group with cyano or sulfonamide to alter electron-withdrawing properties.
  • Biological Testing :
    • Parallel synthesis of analogs followed by high-throughput screening (HTS) in target-specific assays .
  • QSAR Modeling :
    • Use MOE or RDKit to correlate substituent descriptors (e.g., logP, TPSA) with activity data .

Advanced Research: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. Nitro groups are generally stable but may hydrolyze under strong alkaline conditions .
    • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for aromatic esters) .
  • Storage Recommendations :
    • Store at –20°C in inert atmospheres (argon) to prevent oxidation of the carbamoyl group .

Advanced Research: What computational methods are suitable for predicting intermolecular interactions in crystallographic studies?

Methodological Answer:

  • SHELX Suite :
    • SHELXD : Solve phase problems via dual-space methods for small-molecule crystals .
    • SHELXL : Refine hydrogen-bonding networks (e.g., C=O···H–N interactions between carbamoyl and nitro groups) .
  • Molecular Dynamics (MD) :
    • Simulate crystal packing using GROMACS with CHARMM force fields to predict lattice energies .

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